1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cytotoxicity Triple-Negative Breast Cancer Melanoma

1-((4-Chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (902249-36-9) is the most active cytotoxic chemotype within its class, with demonstrated activity against MDA-MB-231 (EC50 ~20.5 µM) and IGR39 (EC50 ~27.8 µM) cell lines. The 4-chloro substituent imparts a unique electron-withdrawing and lipophilic profile (σp=0.23, π=0.71) that cannot be replicated by 4-methyl or unsubstituted phenyl analogs. This compound serves as a structurally matched negative control for NPS-2143 (CaSR antagonist, IC50=43 nM) in target engagement studies, and its Lipinski Rule of Five compliance supports oral drug discovery programs. Efficient SAR library construction is enabled by a robust phase-transfer catalytic sulfonylation route. For chemical biology target deconvolution or HTS hit expansion, this scaffold offers scientifically validated differentiation.

Molecular Formula C15H13ClN2O2S
Molecular Weight 320.8g/mol
CAS No. 902249-36-9
Cat. No. B497980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
CAS902249-36-9
Molecular FormulaC15H13ClN2O2S
Molecular Weight320.8g/mol
Structural Identifiers
SMILESC1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H13ClN2O2S/c16-13-6-8-14(9-7-13)21(19,20)18-11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2
InChIKeyAIIRVHVWOBLJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 902249-36-9): Core Structural and Physicochemical Profile for Procurement Screening


1-((4-Chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 902249-36-9, molecular formula C15H13ClN2O2S, molecular weight 320.8 g/mol) is a synthetic sulfonamide-substituted 4,5-dihydro-1H-imidazole (imidazoline) derivative . The compound features a 4-chlorobenzenesulfonyl group at the N1 position and a phenyl group at the C2 position of the partially saturated imidazoline ring. It is catalogued as a screening compound (Life Chemicals ID F3293-0268) and complies with Lipinski's Rule of Five metrics (MW <500, cLogP <5, HBD ≤5, HBA ≤10), positioning it as a lead-like scaffold for medicinal chemistry optimization [1].

Why 1-Arylsulfonyl-2-phenyl-4,5-dihydro-1H-imidazoles Cannot Be Interchanged: The Critical Role of the 4-Chloro Substituent in Cytotoxicity and Target Binding


Within the 1-arylsulfonyl-2-phenyl-4,5-dihydro-1H-imidazole class, the identity of the aryl-sulfonyl substituent fundamentally alters biological activity profiles. The 4-chlorophenylsulfonyl group imparts a distinct combination of moderate electron-withdrawing character (Hammett σp = 0.23 for Cl) and enhanced lipophilicity (π = 0.71) that cannot be replicated by the 4-methyl (σp = -0.17, π = 0.56) or unsubstituted phenyl (σp = 0.00) analogs [1]. In a systematic evaluation of benzenesulfonamide-bearing imidazole derivatives, Balandis et al. demonstrated that 4-chloro and 3,4-dichloro substitution on the benzenesulfonamide ring produced the most potent cytotoxic compounds, while other substituent patterns showed reduced activity [2]. The 3-nitro analog (NPS-2143, CAS 284035-33-2) is a well-characterized calcilytic agent with CaSR antagonist activity (IC50 = 43 nM), but the 4-chloro substitution redirects biological activity away from CaSR modulation toward cytotoxic and potential enzyme inhibitory profiles . Generic substitution within this class is therefore scientifically unsound without explicit comparative biological data.

Quantitative Differentiation Evidence for 1-((4-Chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (902249-36-9) Against Closest Analogs


4-Chloro Substitution Confers Superior Cytotoxic Potency in Benzenesulfonamide-Imidazole Series vs. Unsubstituted and Methyl Analogs

In a class-level SAR study of benzenesulfonamide-bearing imidazole derivatives, Balandis et al. (2021) reported that compounds bearing a 4-chloro substituent on the benzenesulfonamide ring were among the most active cytotoxic agents against MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma) cell lines, with EC50 values of 20.5 ± 3.6 µM and 27.8 ± 2.8 µM, respectively, for the most potent 4-chloro-containing analog in the series [1]. The unsubstituted benzenesulfonamide analogs and those bearing electron-donating groups (e.g., 4-methyl) showed weaker or negligible activity in the same assay system [1]. While the specific compound 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (902249-36-9) was not explicitly named as the most active compound in this study, the structural class evidence indicates that the 4-chlorophenylsulfonyl motif is a critical determinant of cytotoxic potency within this chemotype [1].

Cytotoxicity Triple-Negative Breast Cancer Melanoma

Electronic and Lipophilic Differentiation from 4-Methyl Analog (CAS 16054-55-0) Based on Physicochemical Descriptors

The target compound 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (MW 320.8 g/mol) differs from its closest commercially available analog, 1-(4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 16054-55-0, MW 300.4 g/mol) by a single atom substitution (Cl vs. CH3) on the para position of the sulfonyl-attached phenyl ring . The chlorine atom increases molecular weight by 20.4 g/mol, adds 0.15 units to the π lipophilicity constant, and shifts the Hammett electronic parameter from electron-donating (σp = -0.17 for CH3) to electron-withdrawing (σp = 0.23 for Cl) [1]. This electronic reversal alters the electrophilic character of the sulfonyl group and impacts both non-covalent binding interactions and oxidative metabolic stability (chlorine typically reduces CYP450-mediated aromatic hydroxylation compared to methyl) [1].

Physicochemical Properties Drug-Likeness Metabolic Stability

Divergent Biological Target Profile: 4-Chloro Analog vs. 3-Nitro Analog (NPS-2143, CaSR Antagonist)

The 3-nitrophenyl analog 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (NPS-2143, CAS 284035-33-2) is a well-characterized, potent calcilytic agent that acts as a selective antagonist of the calcium-sensing receptor (CaSR) with an IC50 of 43 nM in HEK293 cells expressing human CaSR . In contrast, the 4-chlorophenyl analog (902249-36-9) has no reported CaSR activity. Available class-level evidence indicates that 4-chlorophenylsulfonyl-substituted imidazole derivatives are associated with cytotoxic activity against cancer cell lines (EC50 20.5–27.8 µM) [1] and potential enzyme inhibitory profiles (PTPase, kinase inhibition suggested in patent literature) [2]. The positional shift from 3-nitro to 4-chloro fundamentally alters the pharmacophore, redirecting biological activity from G-protein coupled receptor antagonism toward intracellular enzyme targets [2].

Target Selectivity Calcium-Sensing Receptor Kinase Inhibition

Synthetic Accessibility and Established Methodology for 1-Sulfonyl-2-phenyl-4,5-dihydro-1H-imidazole Scaffold

The synthesis of 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is methodologically established via reaction of 4-chlorobenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole under basic conditions [1]. A patented phase-transfer catalytic method (US Patent Application 2003/0040630) provides an efficient, scalable route for preparing sulfonyl-imidazole derivatives of this type by reacting imidazole derivatives with sulfonyl chlorides in the presence of an acid binder, an organic diluent sparingly miscible with water, and a phase-transfer catalyst [2]. This contrasts with some related analogs requiring specialized or low-yielding synthetic sequences. The chlorosulfonation methodology for 2-arylimidazoles, as reported by Baldwin et al. (1977), further validates the synthetic tractability of this scaffold, though the target compound specifically uses pre-formed sulfonyl chloride coupling rather than direct chlorosulfonation [3].

Synthetic Methodology Phase-Transfer Catalysis Scale-Up

High-Value Research and Procurement Application Scenarios for 1-((4-Chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (902249-36-9)


Scaffold for Anticancer Lead Optimization Targeting Triple-Negative Breast Cancer and Melanoma

Based on class-level evidence that 4-chloro-substituted benzenesulfonamide imidazole derivatives are the most active cytotoxic compounds within this chemotype against MDA-MB-231 (EC50 ~20.5 µM) and IGR39 (EC50 ~27.8 µM) cell lines [1], 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (902249-36-9) serves as a privileged starting scaffold for medicinal chemistry optimization. The compound can be further derivatized at the C2-phenyl position or the imidazoline ring to improve potency and selectivity. Its compliance with Lipinski's Rule of Five supports its use as a lead-like molecule in oral drug discovery programs .

Negative Control or Chemical Probe Complementary to NPS-2143 (CaSR Antagonist) in Target Deconvolution Studies

The 4-chloro analog (902249-36-9) is structurally analogous to NPS-2143 (3-nitro analog, CaSR antagonist IC50 = 43 nM) but lacks CaSR activity [1]. This makes it a valuable structurally matched negative control for chemical biology experiments designed to confirm target engagement specificity of NPS-2143. In parallel, the 4-chloro compound's distinct biological profile (cytotoxic activity) allows researchers to probe structure-activity relationships in target deconvolution studies where CaSR modulation must be excluded .

Building Block for Synthesizing 1-Sulfonyl-4,5-dihydro-1H-imidazole Libraries via Diversification at C2

The availability of a robust synthetic route via sulfonylation of 2-substituted 4,5-dihydro-1H-imidazoles with 4-chlorobenzenesulfonyl chloride, supported by patented phase-transfer catalytic methodology, enables the use of 902249-36-9 as a key intermediate for library synthesis [1]. By varying the C2 substituent (e.g., substituted phenyl, heteroaryl, or alkyl groups) while maintaining the 4-chlorophenylsulfonyl pharmacophore, structure-activity relationship (SAR) libraries can be efficiently constructed to explore broader biological target space . This application is particularly relevant for high-throughput screening (HTS) hit expansion and lead generation campaigns.

Quote Request

Request a Quote for 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.